molecular formula C13H11BrN2O4 B4315313 methyl 1-[(6-bromo-1,3-benzodioxol-5-yl)methyl]-1H-pyrazole-3-carboxylate

methyl 1-[(6-bromo-1,3-benzodioxol-5-yl)methyl]-1H-pyrazole-3-carboxylate

Cat. No.: B4315313
M. Wt: 339.14 g/mol
InChI Key: MDGLDUZICRAXNB-UHFFFAOYSA-N
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Description

Methyl 1-[(6-bromo-1,3-benzodioxol-5-yl)methyl]-1H-pyrazole-3-carboxylate is a synthetic organic compound that features a unique combination of a benzodioxole ring and a pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 1-[(6-bromo-1,3-benzodioxol-5-yl)methyl]-1H-pyrazole-3-carboxylate typically involves a multi-step process. One common method starts with the bromination of 1,3-benzodioxole to obtain 6-bromo-1,3-benzodioxole. This intermediate is then subjected to a Friedel-Crafts alkylation reaction with pyrazole-3-carboxylate to form the desired product. The reaction conditions often involve the use of a Lewis acid catalyst such as aluminum chloride (AlCl3) and an inert solvent like dichloromethane (DCM).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

Methyl 1-[(6-bromo-1,3-benzodioxol-5-yl)methyl]-1H-pyrazole-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C).

    Substitution: Nucleophilic substitution reactions can occur at the bromine atom, using reagents such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.

    Reduction: H2 gas with Pd/C catalyst, sodium borohydride (NaBH4).

    Substitution: NaOMe in methanol, KOtBu in tert-butanol.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 1-[(6-bromo-1,3-benzodioxol-5-yl)methyl]-1H-pyrazole-3-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with anticancer, antimicrobial, and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of new materials with unique properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of methyl 1-[(6-bromo-1,3-benzodioxol-5-yl)methyl]-1H-pyrazole-3-carboxylate depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The benzodioxole and pyrazole rings can interact with biological macromolecules through hydrogen bonding, π-π stacking, and hydrophobic interactions, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 1,3-benzodioxol-5-yl (hydroxy)acetate
  • Methyl 3-(6-bromo-1,3-benzodioxol-5-yl)-2-propenoate
  • 2-(6-bromo-1,3-benzodioxol-5-yl)acetamide
  • (6-bromo-1,3-benzodioxol-5-yl)acetic acid

Uniqueness

Methyl 1-[(6-bromo-1,3-benzodioxol-5-yl)methyl]-1H-pyrazole-3-carboxylate is unique due to the presence of both a brominated benzodioxole ring and a pyrazole ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

methyl 1-[(6-bromo-1,3-benzodioxol-5-yl)methyl]pyrazole-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11BrN2O4/c1-18-13(17)10-2-3-16(15-10)6-8-4-11-12(5-9(8)14)20-7-19-11/h2-5H,6-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDGLDUZICRAXNB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=NN(C=C1)CC2=CC3=C(C=C2Br)OCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11BrN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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methyl 1-[(6-bromo-1,3-benzodioxol-5-yl)methyl]-1H-pyrazole-3-carboxylate
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methyl 1-[(6-bromo-1,3-benzodioxol-5-yl)methyl]-1H-pyrazole-3-carboxylate
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methyl 1-[(6-bromo-1,3-benzodioxol-5-yl)methyl]-1H-pyrazole-3-carboxylate
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methyl 1-[(6-bromo-1,3-benzodioxol-5-yl)methyl]-1H-pyrazole-3-carboxylate
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methyl 1-[(6-bromo-1,3-benzodioxol-5-yl)methyl]-1H-pyrazole-3-carboxylate
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methyl 1-[(6-bromo-1,3-benzodioxol-5-yl)methyl]-1H-pyrazole-3-carboxylate

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